molecular formula C5H16Cl3N3 B2874272 [3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride CAS No. 2306262-39-3

[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride

Cat. No.: B2874272
CAS No.: 2306262-39-3
M. Wt: 224.55
InChI Key: MGHSXBVGEHKQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride is a chemical compound with the molecular formula C5H16Cl3N3 It is a trihydrochloride salt of a diamine derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride typically involves the reaction of azetidine derivatives with aminomethyl groups under controlled conditions. One common method includes the reaction of azetidine with formaldehyde and ammonium chloride, followed by treatment with hydrochloric acid to form the trihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    N-Methylazetidine: A methylated derivative of azetidine.

    Azetidine-3-carboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride is unique due to its trihydrochloride salt form and the presence of aminomethyl groups, which provide distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in research and industry.

Properties

IUPAC Name

[3-(aminomethyl)azetidin-3-yl]methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.3ClH/c6-1-5(2-7)3-8-4-5;;;/h8H,1-4,6-7H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFXMXPDPQDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CN)CN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306262-39-3
Record name 1-[3-(aminomethyl)azetidin-3-yl]methanamine trihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.